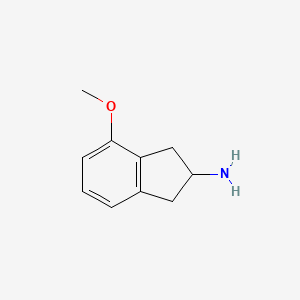
4-Méthoxy-2,3-dihydro-1H-indène-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,3-dihydro-1H-inden-2-amine is an organic compound with the molecular formula C10H13NO It is a derivative of indene, featuring a methoxy group at the fourth position and an amine group at the second position of the dihydroindenyl ring
Applications De Recherche Scientifique
4-Methoxy-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of indene derivatives.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Cyclization: The 4-methoxybenzaldehyde undergoes a cyclization reaction with an appropriate reagent, such as an alkene, to form the indene ring structure.
Reduction: The resulting indene compound is then reduced to form the dihydroindene derivative.
Amination: Finally, the dihydroindene derivative is aminated using an amine source, such as ammonia or an amine, to introduce the amine group at the second position.
Industrial Production Methods
Industrial production methods for 4-Methoxy-2,3-dihydro-1H-inden-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-2,3-dihydro-1H-inden-2-one.
Reduction: Formation of 4-methoxy-2,3-dihydro-1H-inden-2-amine derivatives with varying degrees of saturation.
Substitution: Formation of substituted derivatives with different functional groups replacing the methoxy or amine groups.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-1H-indene: Lacks the amine group, making it less reactive in certain biological contexts.
2,3-Dihydro-1H-inden-2-amine: Lacks the methoxy group, affecting its chemical reactivity and biological activity.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Contains a ketone group instead of an amine, altering its chemical properties.
Uniqueness
4-Methoxy-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
4-methoxy-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-4-2-3-7-5-8(11)6-9(7)10/h2-4,8H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXLOUDLYDYZQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508232 |
Source


|
| Record name | 4-Methoxy-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76413-92-8 |
Source


|
| Record name | 4-Methoxy-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-inden-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


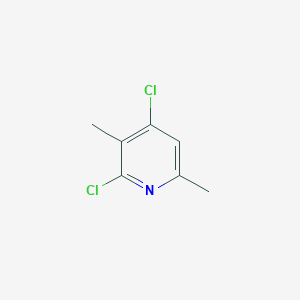

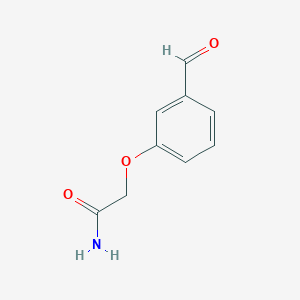
![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)
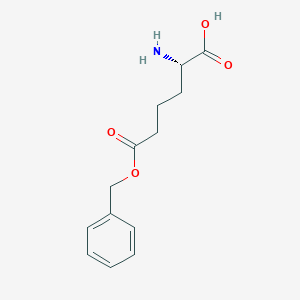


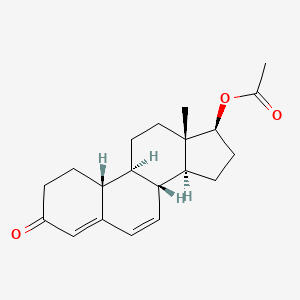
![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

